molecular formula C23H17ClFN3OS B11966427 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B11966427
M. Wt: 437.9 g/mol
InChI Key: AENMFTDKNPGEBZ-UHFFFAOYSA-N
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Description

2-((5-(4-CL-PH)-4-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-CL-PH)-4-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with a fluorinated phenyl ethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for its potential therapeutic effects in these areas.

Industry

In industry, such compounds might be used in the development of agrochemicals, dyes, or polymers due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((5-(4-CL-PH)-4-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal drug with a triazole moiety.

Uniqueness

What sets 2-((5-(4-CL-PH)-4-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C23H17ClFN3OS

Molecular Weight

437.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C23H17ClFN3OS/c1-15-2-12-20(13-3-15)28-22(17-4-8-18(24)9-5-17)26-27-23(28)30-14-21(29)16-6-10-19(25)11-7-16/h2-13H,14H2,1H3

InChI Key

AENMFTDKNPGEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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